Cas no 863512-27-0 (N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)

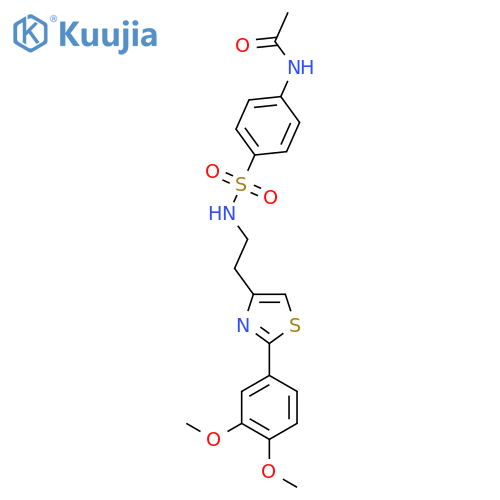

863512-27-0 structure

商品名:N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide

N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide

- N-[4-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide

- ZINC11758718

- F0685-0425

- N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

- AKOS024596805

- 863512-27-0

- N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide

-

- インチ: 1S/C21H23N3O5S2/c1-14(25)23-16-5-7-18(8-6-16)31(26,27)22-11-10-17-13-30-21(24-17)15-4-9-19(28-2)20(12-15)29-3/h4-9,12-13,22H,10-11H2,1-3H3,(H,23,25)

- InChIKey: PQSYZJQKNOQFBG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)NC(C)=O)(NCCC1=CSC(C2C=CC(=C(C=2)OC)OC)=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 461.10791319g/mol

- どういたいしつりょう: 461.10791319g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 679

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 143Ų

N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0685-0425-2μmol |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-15mg |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-40mg |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-75mg |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-5mg |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-10mg |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-5μmol |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-4mg |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-10μmol |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0685-0425-20mg |

N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |

863512-27-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide 関連文献

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

863512-27-0 (N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬